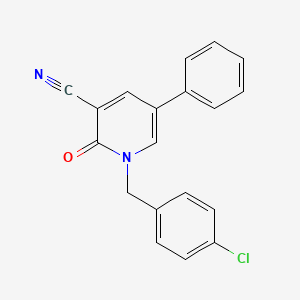

1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Tools like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the nitrile group might be hydrolyzed to a carboxylic acid under acidic or basic conditions . The chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, compounds with nitrile groups often have higher boiling points than similar-sized molecules without nitrile groups . The presence of a chlorobenzyl group could increase the compound’s density .Scientific Research Applications

Chemical Synthesis and Reactivity

Synthesis and Reactivity in Pyridine Derivatives : A study by Al-Issa (2012) in "Molecules" described the synthesis of various pyridine and fused pyridine derivatives. This research demonstrates the chemical reactivity and potential applications of pyridine carbonitriles in creating new molecular structures.

Synthesis of Cardiotonic Agents : Sircar et al. (1987) in "Journal of Medicinal Chemistry" discussed synthesizing 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, including a compound similar to the specified chemical. These findings highlight the potential of pyridine carbonitriles in developing cardiotonic agents (Sircar, Duell, Bristol, Weishaar, & Evans, 1987).

Chemical Reactions and Derivatives : The work by Azuma, Morone, Nagayama, Kawamata, & Sato (2003) in "Heterocycles" explored the chlorination of pyridinecarbonitrile and its subsequent reactions, contributing to the understanding of the chemical behavior of such compounds.

Applications in Materials Science and Pharmaceuticals

Optical and Electronic Applications : Research in "Optical and Quantum Electronics" by Zedan, El-Taweel, & El-Menyawy (2020) examined pyridine derivatives for their structural, optical, and electronic properties, indicating potential uses in materials science and electronics.

Potential in Drug Synthesis : The study of novel pyridine-3-carbonitrile derivatives for potential antimicrobial and anticancer applications, as explored by Elewa, Abdelhamid, Hamed, & Mansour (2021) in "Synthetic Communications", demonstrates the chemical's relevance in pharmaceutical research.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also interact with multiple targets.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as electrophilic substitution . This could suggest that 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile might also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways . This suggests that 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also influence multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also have diverse effects at the molecular and cellular level.

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds . This suggests that environmental factors may also influence the action of 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O/c20-18-8-6-14(7-9-18)12-22-13-17(10-16(11-21)19(22)23)15-4-2-1-3-5-15/h1-10,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYUSZPOBWLXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2631796.png)

![3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2631798.png)

![5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2631802.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2631803.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2631805.png)

![4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2631807.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2631812.png)